molecular formula C17H16FNO4 B3154252 3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid CAS No. 773867-58-6

3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid

Cat. No.: B3154252
CAS No.: 773867-58-6
M. Wt: 317.31 g/mol
InChI Key: LIGYJYQYGUIKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid is an organic compound characterized by a benzyloxycarbonyl (carbamate) group, an amino group, and a 3-fluorophenyl group attached to a propanoic acid moiety. This compound is noteworthy in synthetic chemistry due to its multi-functional groups, making it a versatile intermediate in the preparation of various derivatives and pharmaceutical candidates.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials

    • Benzyl chloroformate

    • 3-fluoroaniline

    • 3-aminopropanoic acid

  • Step-by-Step Synthesis

    • Formation of Benzyloxycarbonyl Group

      • React 3-fluoroaniline with benzyl chloroformate in the presence of a base like sodium hydroxide to form 3-fluoro-N-(benzyloxycarbonyl)aniline.

    • Aminopropanoic Acid Coupling

      • Combine 3-fluoro-N-(benzyloxycarbonyl)aniline with 3-aminopropanoic acid using coupling agents such as carbodiimides (e.g., EDC) in a solvent like dichloromethane to yield the target compound.

Industrial Production Methods

In an industrial setting, the production might involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated synthesizers ensures consistent quality and high throughput. Purification of the product is typically achieved through methods like recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The amino group can be oxidized to form a nitro derivative using strong oxidizing agents like peracids.

  • Reduction

    • The compound can undergo hydrogenation, especially reducing the benzyloxycarbonyl group to yield the free amine.

  • Substitution

    • Halogenation or nitration can occur at the phenyl ring, especially at positions ortho or para to the fluoro group.

Common Reagents and Conditions

  • Oxidation: : Peracids, potassium permanganate

  • Reduction: : Hydrogen gas with a palladium/carbon catalyst

  • Substitution: : Halogens (Cl₂, Br₂), HNO₃ for nitration

Major Products Formed

  • Oxidation forms nitro derivatives

  • Reduction results in the free amine compound

  • Substitution leads to various halogenated or nitrated phenyl derivatives

Scientific Research Applications

Chemistry

  • Synthetic Intermediate: : Used in the synthesis of more complex molecules and pharmaceutical agents.

Biology

  • Biochemical Probes: : Acts as a biochemical probe due to its ability to bind to specific proteins or enzymes.

Medicine

  • Drug Development: : Potential use as a starting material for the development of drugs targeting specific proteins in diseases.

Industry

  • Material Science: : Can be incorporated into polymers to modify properties such as rigidity or thermal stability.

Mechanism of Action

The compound's effects are mediated primarily through its interactions with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, exposing the amine group which then interacts with the target protein. The fluorophenyl moiety enhances the compound's binding affinity due to its electron-withdrawing properties, making interactions more specific and potent.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzylglycine

  • 3-Fluorophenylalanine

Uniqueness

Compared to compounds like N-Benzylglycine and 3-Fluorophenylalanine, 3-(((Benzyloxy)carbonyl)amino)-3-(3-fluorophenyl)propanoic acid offers a unique combination of a carbamate group and a fluorophenyl group, making it highly versatile in synthetic routes and capable of unique interactions in biological systems.

Properties

IUPAC Name

3-(3-fluorophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4/c18-14-8-4-7-13(9-14)15(10-16(20)21)19-17(22)23-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGYJYQYGUIKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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